

Application Notes and Protocols for Low-Temperature NMR Studies Using Acetone-d6

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Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232

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Introduction

Acetone-d6 (CD_3COCD_3) is a versatile and widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studies requiring low temperatures. Its low melting point, relatively low viscosity at reduced temperatures, and ability to dissolve a wide range of organic compounds make it an excellent choice for characterizing temperature-sensitive molecules, studying dynamic processes, and trapping reaction intermediates.^{[1][2]} This document provides detailed application notes and protocols for the effective use of **acetone-d6** in low-temperature NMR experiments.

Properties of Acetone-d6

A thorough understanding of the physical properties of **acetone-d6** is crucial for successful low-temperature NMR experiments. These properties dictate the useful temperature range and can influence spectral quality.

Table 1: Physical and Chemical Properties of **Acetone-d6**

Property	Value	Reference(s)
Molecular Formula	C ₃ D ₆ O	[3]
Molecular Weight	64.12 g/mol	[4]
Melting Point	-94.5 °C to -93.0 °C	[4]
Boiling Point	55.0 °C to 56.5 °C	[4]
Density (at 20°C)	0.87 g/mL	[4]
Dynamic Viscosity (at 20°C)	0.34 mPa·s	[4][5]
¹ H Residual Peak (quintet)	~2.05 ppm	[4]
¹³ C Residual Peak (septet)	~29.92 ppm, ~206.68 ppm	

Table 2: Viscosity of Acetone at Various Temperatures

Note: Data for non-deuterated acetone is used as a close approximation for **acetone-d6**.

Temperature (°C)	Dynamic Viscosity (mPa·s)	Reference(s)
100	0.17	[6]
75	0.20	[6]
50	0.25	[6]
30	0.30	[6]
0	0.40	[6]

An increase in viscosity at lower temperatures can lead to line broadening in NMR spectra.[7] While **acetone-d6** maintains a relatively low viscosity compared to other solvents at similar temperatures, this effect should be considered during data interpretation.

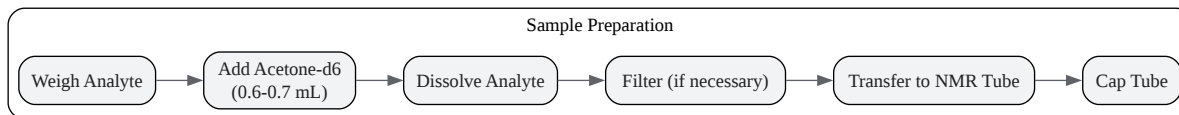
Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality low-temperature NMR spectra.

Protocol 1: Standard Sample Preparation

- Analyte and Solvent Selection:
 - Ensure the analyte is sufficiently soluble in **acetone-d6** at the target low temperature. Test solubility with non-deuterated acetone in a small vial if unsure.[\[8\]](#)
 - Use high-purity **acetone-d6** (≥ 99.8 atom % D) to minimize residual proton signals.[\[2\]](#)
- Sample Concentration:
 - For ^1H NMR of small molecules (<1000 g/mol), aim for a concentration of 5-25 mg in 0.6-0.7 mL of **acetone-d6**.[\[9\]](#)
 - For ^{13}C NMR, a higher concentration of 50-100 mg may be necessary.[\[9\]](#)
 - Avoid overly concentrated samples, as this can increase viscosity and lead to line broadening and difficulty in shimming.[\[7\]](#)
- Procedure:
 1. Weigh the desired amount of the analyte into a clean, dry vial.
 2. Add approximately 0.6-0.7 mL of **acetone-d6**.[\[9\]](#)
 3. Gently agitate or vortex the vial until the sample is fully dissolved.
 4. If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality NMR tube (e.g., Wilmad 528 or equivalent).[\[2\]](#)
 5. Ensure the liquid height in the NMR tube is appropriate for your spectrometer's probe (typically 4-5 cm).[\[10\]](#)
 6. Cap the NMR tube securely. For extended storage or very low-temperature work, sealing the tube or using a cap with a PTFE liner is recommended to prevent solvent evaporation and contamination from atmospheric moisture.



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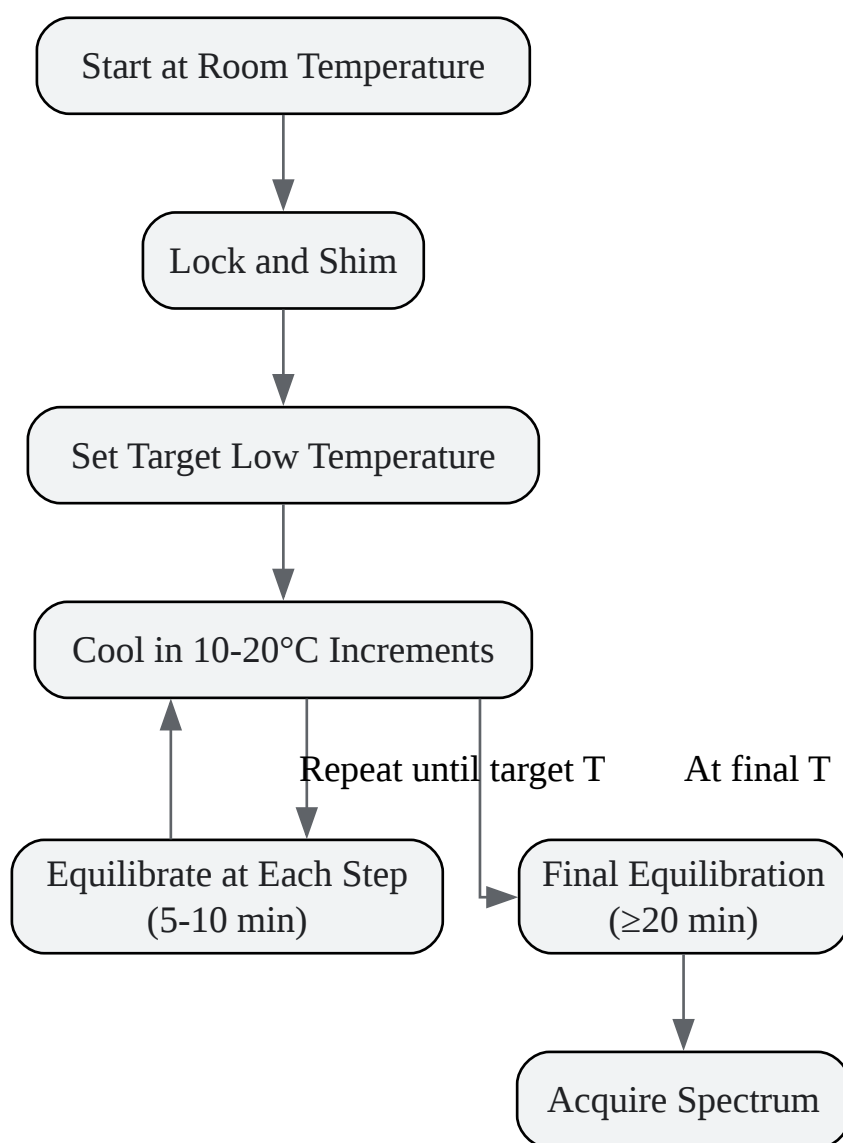
A streamlined workflow for preparing NMR samples in **acetone-d6**.

Low-Temperature NMR Experiment Setup

Protocol 2: Variable Temperature (VT) NMR Experiment

- Instrumentation:
 - Use an NMR spectrometer equipped with a variable temperature unit.
 - For temperatures below -40 °C, a liquid nitrogen heat exchanger is typically required.[11]
 - Always use appropriate spinners for VT experiments (e.g., ceramic or PEEK).[11]
- Temperature Calibration:
 - The temperature displayed by the spectrometer's thermocouple may not be the actual sample temperature.[12]
 - Calibrate the temperature using a standard sample, such as neat methanol for low temperatures. The chemical shift difference between the hydroxyl and methyl protons of methanol is temperature-dependent.[12][13]
 - Prepare a calibration curve by plotting the measured chemical shift difference against the set temperature.
- Cooling Procedure:
 1. Insert the sample into the magnet at room temperature.

2. Lock and shim the sample at room temperature.
3. Set the desired low temperature in the spectrometer's software.
4. Cool the sample in a stepwise manner, reducing the temperature in increments of 10-20 °C to avoid thermal shock to the probe.[\[11\]](#)
5. Allow the temperature to equilibrate for at least 5-10 minutes at each step, and for a longer period (up to 20 minutes) once the final target temperature is reached.[\[11\]](#)[\[14\]](#)



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A stepwise cooling protocol for low-temperature NMR experiments.

Data Acquisition

- Shimming at Low Temperature:
 - Re-shim the sample once the target temperature is stable, as temperature gradients can affect magnetic field homogeneity.[\[15\]](#)
 - **Acetone-d6** can be more challenging to shim at low temperatures due to longer relaxation times. Use a lower lock power and make slow, patient adjustments.[\[1\]](#) Some instruments have specific shimming routines for variable temperature experiments (e.g., tshimvt).[\[11\]](#)
- Acquisition Parameters:
 - Pulse Width (p1): Calibrate the 90° pulse width at the target temperature, as it can be temperature-dependent.
 - Relaxation Delay (d1): T_1 relaxation times generally increase at lower temperatures. A longer relaxation delay (e.g., $5 \times T_1$) may be necessary for quantitative experiments.[\[16\]](#)
 - Acquisition Time (aq): An acquisition time of 1-5 seconds is typically sufficient for good resolution.[\[16\]](#)
 - Number of Scans (ns): The signal-to-noise ratio increases at lower temperatures, so fewer scans may be needed to achieve the desired sensitivity.[\[17\]](#)

Table 3: Typical ^1H NMR Acquisition Parameters in **Acetone-d6**

Parameter	Typical Value	Notes	Reference(s)
Pulse Program	zg30 or zgpr (with water suppression)	Standard 1D proton experiments.	[16]
Pulse Width (p1)	Calibrated 90° pulse	Temperature-dependent.	[18]
Relaxation Delay (d1)	1-5 s	Increase for lower temperatures.	[16]
Acquisition Time (aq)	1-5 s	Sufficient for good resolution.	[16]
Number of Scans (ns)	8-64	Adjust for desired S/N.	[16]
Receiver Gain (rg)	Auto-set	Avoid signal clipping.	[16]

Advantages and Limitations of Acetone-d6 for Low-Temperature NMR

Advantages:

- Low Freezing Point: Allows for experiments down to approximately -90 °C.
- Good Solubility: Dissolves a wide range of polar and nonpolar organic molecules.[\[2\]](#)
- Relatively Low Viscosity: Helps to maintain good spectral resolution at low temperatures compared to more viscous solvents.[\[2\]](#)
- Chemical Inertness: Generally unreactive with most analytes.

Limitations:

- Hygroscopic: Readily absorbs water from the atmosphere, which can lead to a prominent H₂O/HDO peak in the spectrum and potential sample degradation.[\[2\]](#)
- Residual Solvent Peaks: The quintet at ~2.05 ppm can overlap with signals of interest in the aliphatic region.

- Shimming Challenges: Can be more difficult to shim, especially at very low temperatures, due to longer relaxation times.^[1]

Troubleshooting

- Broad Peaks:
 - Cause: High sample concentration, high viscosity at low temperature, poor shimming.
 - Solution: Reduce sample concentration, increase the temperature slightly if experimentally permissible, and carefully re-shim the sample.^[7]
- Poor Signal-to-Noise:
 - Cause: Insufficient number of scans, low sample concentration.
 - Solution: Increase the number of scans, prepare a more concentrated sample if solubility and viscosity permit.
- Large Water Peak:
 - Cause: Use of non-anhydrous **acetone-d6**, exposure to atmospheric moisture.
 - Solution: Use fresh, anhydrous solvent from a sealed ampule. Prepare samples quickly and in a dry environment (e.g., glovebox). Use a pulse program with water suppression.

Safety Precautions

Acetone-d6 is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness.^[1] Always handle **acetone-d6** in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

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